

# An In-depth Technical Guide to the Spectroscopic Data of 3-Isopropylaniline

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## Compound of Interest

Compound Name: **3-Isopropylaniline**

Cat. No.: **B1630885**

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This technical guide provides a comprehensive analysis of the spectroscopic data for **3-isopropylaniline**, a key organic intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide includes structured data tables, detailed experimental protocols, and visualizations to facilitate a thorough understanding of the compound's molecular structure and spectroscopic behavior.

## Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for **3-isopropylaniline** in a clear, tabular format for straightforward reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum of **3-isopropylaniline** reveals distinct signals for the aromatic, isopropyl, and amine protons. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Integration	Assignment
~7.06	Triplet	1H	Ar-H
~6.62	Doublet	1H	Ar-H
~6.52	Singlet	1H	Ar-H
~6.46	Doublet	1H	Ar-H
~3.54	Broad Singlet	2H	-NH <sub>2</sub>
~2.78	Septet	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
~1.21	Doublet	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

Note: Data sourced from ChemicalBook and corroborated with similar spectra.[\[1\]](#) Specific chemical shifts and multiplicities can vary slightly based on solvent and spectrometer frequency.

#### <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) [ppm]	Assignment
149.3	C-ipso (Aromatic C attached to isopropyl group)
146.4	C-ipso (Aromatic C attached to amino group)
129.1	Ar-CH
117.8	Ar-CH
115.0	Ar-CH
112.3	Ar-CH
34.3	-CH(CH <sub>3</sub> ) <sub>2</sub>
24.1	-CH(CH <sub>3</sub> ) <sub>2</sub>

Note: Data interpretation based on typical chemical shifts for substituted anilines.

## Infrared (IR) Spectroscopy

The IR spectrum of **3-isopropylaniline** shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3430, 3350	Medium, Sharp	N-H Stretch (asymmetric and symmetric)
3050	Medium	Aromatic C-H Stretch
2960, 2870	Strong	Aliphatic C-H Stretch (isopropyl)
1620	Strong	N-H Bend (scissoring)
1600, 1490	Medium-Strong	Aromatic C=C Stretch
1385, 1365	Medium	C-H Bend (isopropyl, doublet)
1260	Medium	C-N Stretch (aromatic amine)
880, 780	Strong	Aromatic C-H Bend (out-of-plane)

Note: Data sourced from a representative IR spectrum.[2]

## Mass Spectrometry (MS)

The mass spectrum of **3-isopropylaniline** provides information about its molecular weight and fragmentation pattern under electron ionization.

m/z	Relative Intensity (%)	Assignment
135	~60	[M] <sup>+</sup> (Molecular Ion)
120	100	[M-CH <sub>3</sub> ] <sup>+</sup> (Base Peak)
93	~10	[M-C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
77	~10	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: Predicted fragmentation patterns are common for alkyl-substituted anilines.<sup>[3]</sup> The base peak at m/z 120 corresponds to the loss of a methyl group, forming a stable benzylic-type cation.

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation and analytical requirements.

## NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **3-isopropylaniline** was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- <sup>1</sup>H NMR Data Acquisition: The spectrum was acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- <sup>13</sup>C NMR Data Acquisition: The spectrum was acquired on a 100 MHz NMR spectrometer with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans were typically used.
- Data Processing: The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectrum was phase-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation: A thin liquid film of neat **3-isopropylaniline** was prepared between two potassium bromide (KBr) plates.
- Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data was collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.
- Data Processing: The resulting transmittance spectrum was converted to absorbance.

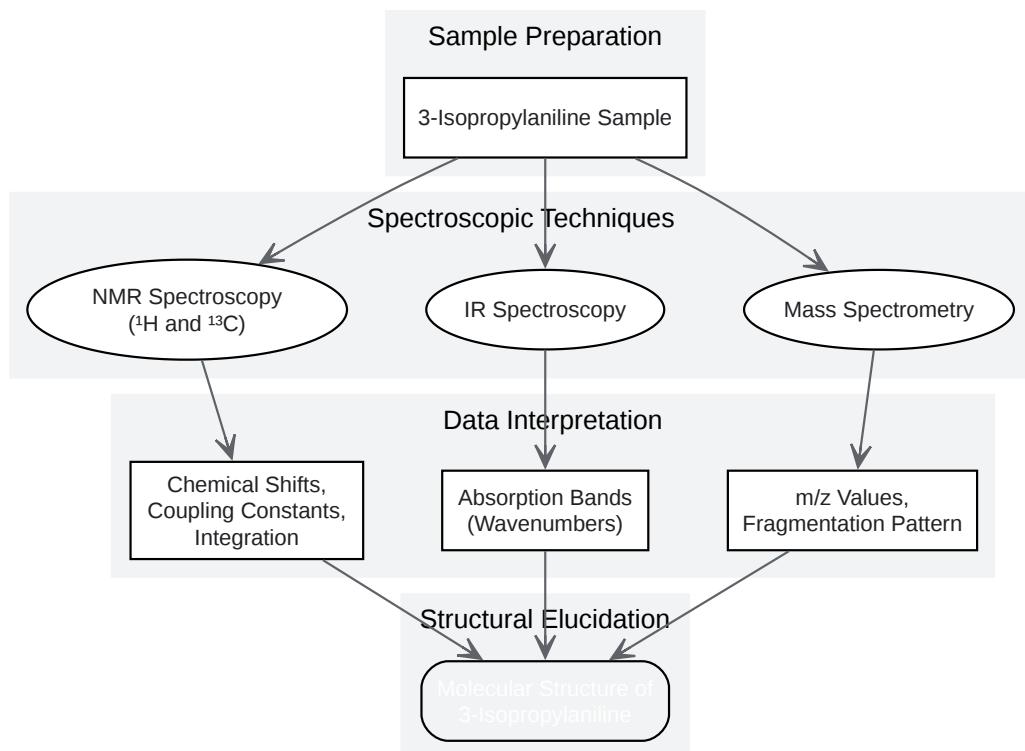
## Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **3-isopropylaniline** in methanol was introduced into the mass spectrometer via direct infusion or a gas chromatography (GC) inlet.
- Ionization: Electron Ionization (EI) was performed at an electron energy of 70 eV.
- Mass Analysis: The mass spectrum was acquired over a mass-to-charge ( $m/z$ ) range of 40-200 atomic mass units.
- Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.

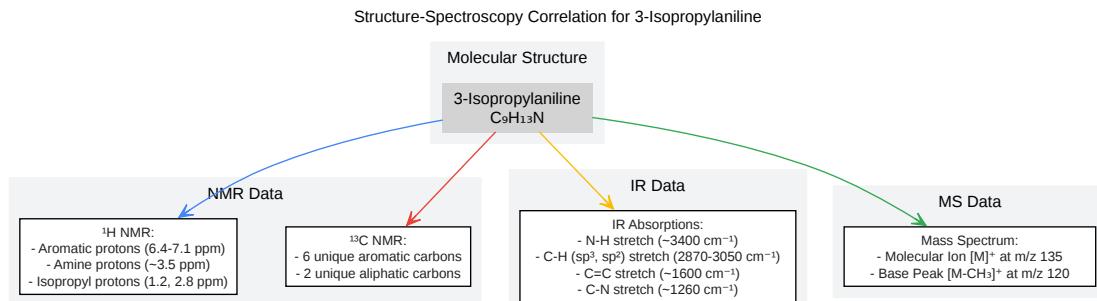
## Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the observed spectroscopic data and the molecular structure of **3-isopropylaniline**.

## Spectroscopic Analysis Workflow for 3-Isopropylaniline

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Caption: Workflow for the spectroscopic analysis of **3-isopropylaniline**.



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## References

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